REACTION_CXSMILES
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[Cl:1][C:2]1[N:3]=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1Cl.[CH:10]([NH2:13])([CH3:12])[CH3:11]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[N:3]=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1[NH:13][CH:10]([CH3:12])[CH3:11]
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Name
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Quantity
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9.2 g
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Type
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reactant
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Smiles
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ClC=1N=NC=C(C1Cl)Cl
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Name
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Quantity
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16.5 g
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Type
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reactant
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Smiles
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C(C)(C)N
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Name
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Quantity
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25 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Excess isopropylamine is removed by atmospheric distillation
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Type
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TEMPERATURE
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Details
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The residual solution is cooled
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Type
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ADDITION
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Details
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diluted with dichloromethane and aqueous sodium hydroxide solution (5%)
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Type
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CUSTOM
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Details
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The phases are separated
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Type
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WASH
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Details
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The organic phase is washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase is dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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to give a liquid which
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Type
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ADDITION
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Details
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a mixture of isomeric products
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Type
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CUSTOM
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Details
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The isomers are separated by flash chromatography on silica gel eluting with ether/hexane (30/70)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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to give the desired isomer, NMR (CDCl3) 1.33, 4.59, 4.87 and 8
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Name
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Type
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|
Smiles
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ClC=1N=NC=C(C1NC(C)C)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |